N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine
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Overview
Description
N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H12N4. It is a derivative of benzene and pyrazole, featuring a pyrazole ring substituted with a methyl group and a benzene ring substituted with two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine typically involves the reaction of 1-methyl-1H-pyrazole with benzene-1,2-diamine under specific conditions. One common method includes:
Starting Materials: 1-methyl-1H-pyrazole and benzene-1,2-diamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as palladium on carbon, may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N1-(1H-pyrazol-3-yl)benzene-1,2-diamine: Lacks the methyl group on the pyrazole ring.
N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,4-diamine: Has amino groups at different positions on the benzene ring.
Uniqueness: N1-(1-methyl-1H-pyrazol-3-yl)benzene-1,2-diamine is unique due to the specific positioning of the methyl group on the pyrazole ring and the amino groups on the benzene ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-N-(1-methylpyrazol-3-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-6-10(13-14)12-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZYFCYUNCJEHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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